molecular formula C18H25ClN2O5 B13768821 1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride CAS No. 63446-00-4

1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride

Cat. No.: B13768821
CAS No.: 63446-00-4
M. Wt: 384.9 g/mol
InChI Key: STTDURKXFLQOTF-UHFFFAOYSA-N
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Description

1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride is a complex organic compound featuring a benzofuran ring substituted with methoxy groups and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran ring and piperazine moiety contribute to its binding affinity and activity. The compound may exert its effects by:

Comparison with Similar Compounds

Uniqueness: 1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride is unique due to the combination of its benzofuran and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

63446-00-4

Molecular Formula

C18H25ClN2O5

Molecular Weight

384.9 g/mol

IUPAC Name

(4-methylpiperazin-4-ium-1-yl)-(5,6,7-trimethoxy-3-methyl-1-benzofuran-2-yl)methanone;chloride

InChI

InChI=1S/C18H24N2O5.ClH/c1-11-12-10-13(22-3)16(23-4)17(24-5)15(12)25-14(11)18(21)20-8-6-19(2)7-9-20;/h10H,6-9H2,1-5H3;1H

InChI Key

STTDURKXFLQOTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C(=C(C=C12)OC)OC)OC)C(=O)N3CC[NH+](CC3)C.[Cl-]

Origin of Product

United States

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